![molecular formula C18H29BrO2S B14377634 Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate CAS No. 89913-88-2](/img/structure/B14377634.png)
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoundecyl chain attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate typically involves the bromination of undecylthiophene followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated thiophene with methyl acetate in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate depends on its application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The bromoundecyl chain can facilitate membrane penetration, while the thiophene ring can interact with aromatic amino acids in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
- Methyl [5-(11-chloroundecyl)thiophen-2-yl]acetate
- Methyl [5-(11-iodoundecyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions
Eigenschaften
CAS-Nummer |
89913-88-2 |
|---|---|
Molekularformel |
C18H29BrO2S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
methyl 2-[5-(11-bromoundecyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C18H29BrO2S/c1-21-18(20)15-17-13-12-16(22-17)11-9-7-5-3-2-4-6-8-10-14-19/h12-13H,2-11,14-15H2,1H3 |
InChI-Schlüssel |
IQQJABDWGJHZIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


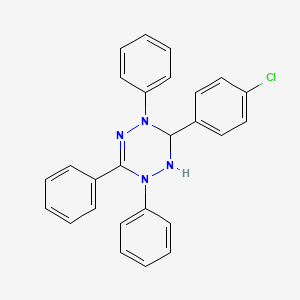
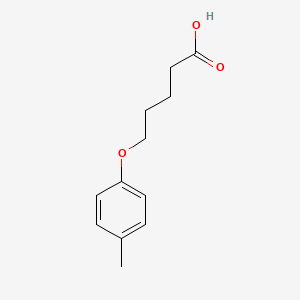
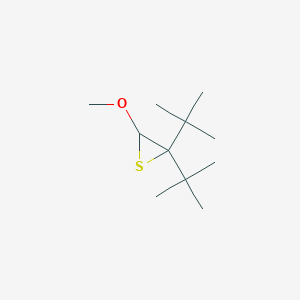
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
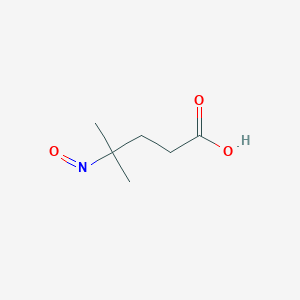
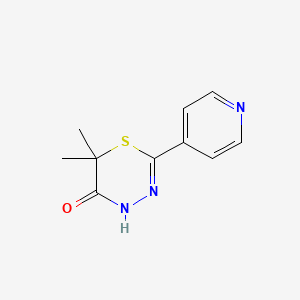
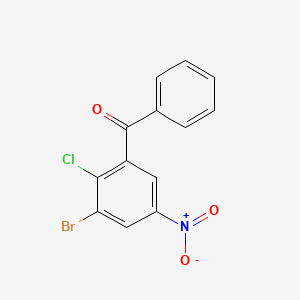
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
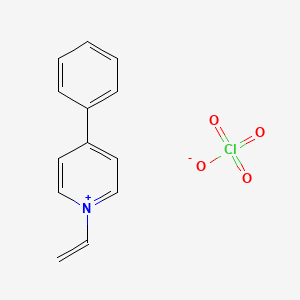
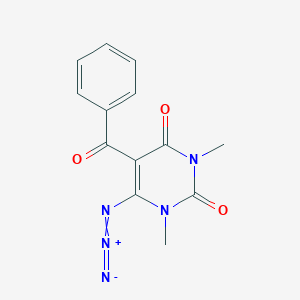


![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
